

Application Notes and Protocols for In Vivo Blocking Studies with BMT-136088

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Compound of Interest

Compound Name: BMT-136088

Cat. No.: B15570391

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo blocking studies using **BMT-136088**, a radioligand for quantifying Lysophosphatidic Acid Receptor Type 1 (LPA1) with Positron Emission Tomography (PET). The protocols are based on established preclinical imaging studies and are intended to assist in the evaluation of novel LPA1-targeting therapeutics.

Introduction

BMT-136088, in its radiolabeled form ^{11}C -**BMT-136088**, is a high-affinity and selective antagonist for the Lysophosphatidic Acid Receptor Type 1 (LPA1). LPA1 is a G-protein coupled receptor implicated in various cellular processes, including cell proliferation, migration, and differentiation.[1][2] In the context of lung disease, LPA1 is involved in pathways that lead to pulmonary fibrosis following tissue injury.[1][2] Therefore, ^{11}C -**BMT-136088** serves as a valuable tool for in vivo imaging and quantification of LPA1 expression, making it suitable for preclinical drug occupancy studies.[3]

Principle of In Vivo Blocking Studies

In vivo blocking studies with ^{11}C -**BMT-136088** are designed to assess the target engagement and determine the dose-dependent receptor occupancy of a non-radiolabeled LPA1-targeting drug. By administering a test compound prior to the injection of ^{11}C -**BMT-136088**, researchers

can measure the reduction in the specific binding of the radioligand to LPA1 receptors. This reduction in binding is indicative of the test compound's ability to occupy the receptors.

Key Experimental Protocols

Animal Models and Preparation

Rhesus monkeys are a suitable large animal model for these studies.[3] All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines. Prior to imaging, animals should be fasted and anesthetized.

Radiochemistry

¹¹C-BMT-136088 is synthesized via a Suzuki–Miyaura cross-coupling method by ¹¹C-methylation of the aryl boronic ester precursor with ¹¹C-methyl iodide, followed by hydrolysis.[3] The molar activity at the end of synthesis should be determined.

PET/CT Imaging Protocol

A whole-body PET/CT scanner should be used for image acquisition.[3] A low-dose CT scan is performed first for attenuation correction and delineation of regions of interest (ROIs), particularly the lungs.[3]

¹¹C-BMT-136088 is administered using a bolus-plus-infusion protocol to achieve steady-state concentrations.[1] For test-retest and self-blocking studies, animals may undergo two scans in one day, with the injections separated by approximately 4.5 hours.[3]

Data Acquisition and Analysis

Arterial blood samples should be collected throughout the scan to measure the arterial input function.[1] Lung ROIs are segmented from the CT images, and a fixed blood volume correction is applied.[1][3] The tracer volume of distribution (VT) can be estimated using methods such as multilinear analysis 1 (MA1) or equilibrium analysis (EA).[1][3]

Experimental Design for a Blocking Study

A typical in vivo blocking study with a novel LPA1 antagonist would involve the following steps:

- **Baseline Scan:** Perform a PET scan with ^{11}C -**BMT-136088** to determine the baseline receptor density and radioligand binding.
- **Blocking Scan:** On a separate day, administer the test compound at a specific dose. After a suitable pre-treatment period to allow for drug distribution and target engagement, perform a second PET scan with ^{11}C -**BMT-136088**.
- **Dose-Response:** Repeat the blocking scan with different doses of the test compound to generate a dose-occupancy curve.
- **Data Analysis:** Calculate the receptor occupancy for each dose as the percentage reduction in specific binding of ^{11}C -**BMT-136088** compared to the baseline scan.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with ^{11}C -**BMT-136088** in rhesus monkeys.

Parameter	Value	Species	Reference
Baseline VT (MA1)	1.83 ± 0.16 mL plasma/g tissue	Rhesus Monkey	[1][3]
Baseline VT (EA)	2.1 ± 0.55 mL plasma/g tissue	Rhesus Monkey	[1][3]
Test-Retest Variability (MA1)	-6%	Rhesus Monkey	[1][3]
Test-Retest Variability (EA)	$-1\% \pm 14\%$	Rhesus Monkey	[1][3]

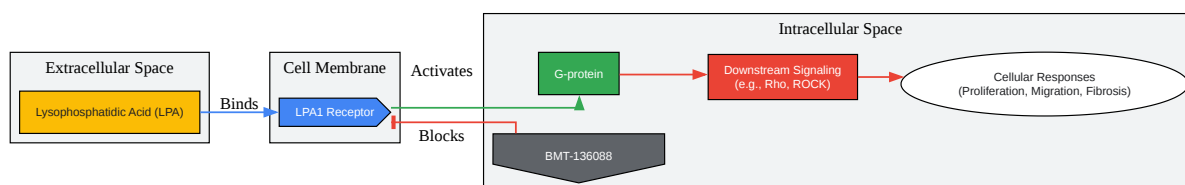
VT: Volume of Distribution; MA1: Multilinear Analysis 1; EA: Equilibrium Analysis

Parameter	Value	Species	Reference
VND	0.9 ± 0.08 mL plasma/g tissue	Rhesus Monkey	[1][3]
BPND	1.1 ± 0.14	Rhesus Monkey	[1][3]
ID50 (unlabeled BMT-136088)	73 ± 30 nmol/kg	Rhesus Monkey	[1][3]
IC50 (unlabeled BMT-136088)	28 ± 12 nM	Rhesus Monkey	[1][3]
In Vivo KD	55 pM	Rhesus Monkey	[3]
Plasma Free Fraction	0.2%	Rhesus Monkey	[1][3]

VND: Non-displaceable Volume of Distribution; BPND: Non-displaceable Binding Potential; ID50: Dose causing 50% inhibition; IC50: Concentration causing 50% inhibition; KD: Dissociation Constant

Visualizations

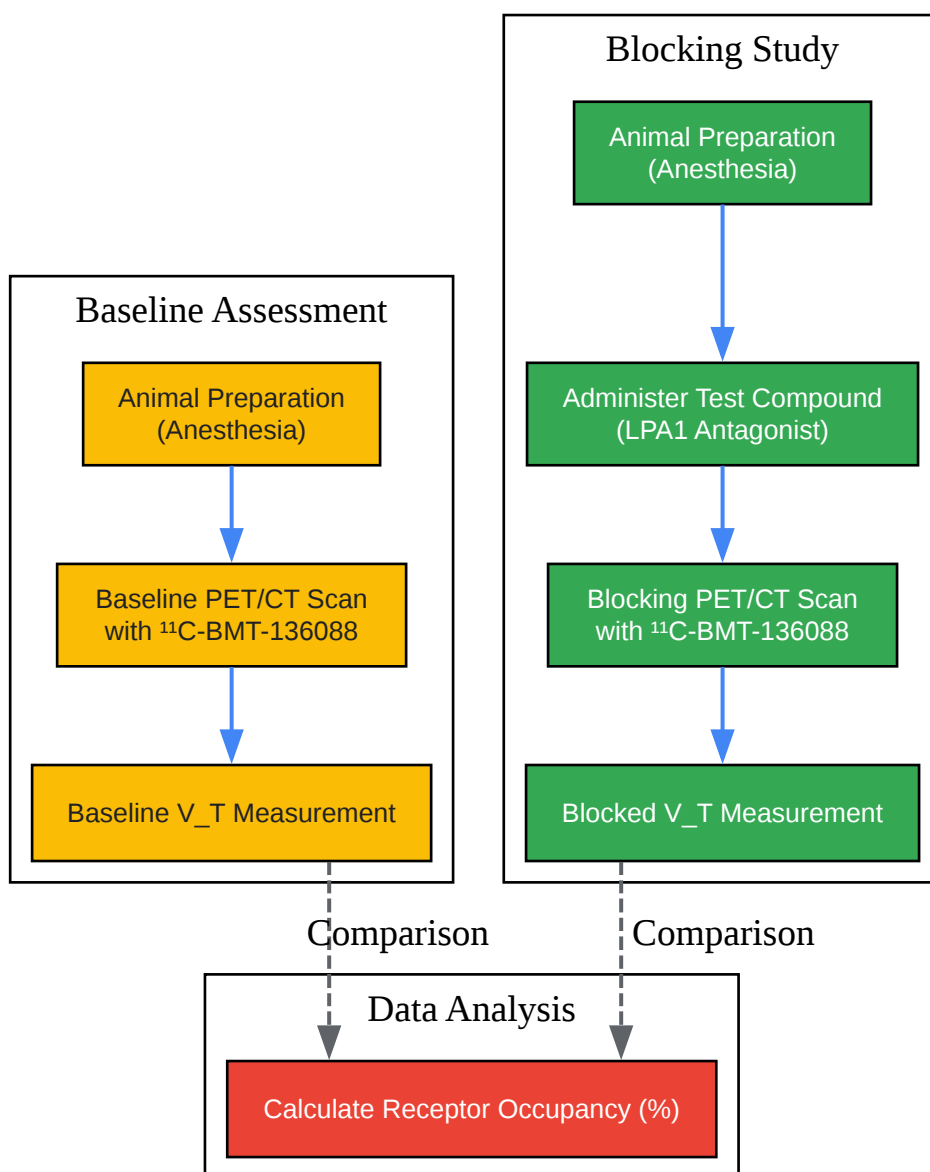
LPA1 Signaling Pathway



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Caption: Simplified LPA1 signaling pathway and the blocking action of **BMT-136088**.

Experimental Workflow for In Vivo Blocking Study



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Caption: Workflow for a typical in vivo blocking study using ^{11}C -**BMT-136088**.

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